molecular formula C18H16F3NO4 B13998321 n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide CAS No. 40135-88-4

n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B13998321
CAS No.: 40135-88-4
M. Wt: 367.3 g/mol
InChI Key: FVOHWJUBZNYSHR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,3-benzodioxole moiety, a common structural motif found in various biologically active natural products and synthetic compounds, which is often associated with interactions with diverse enzyme systems . The compound's structure is further characterized by a trifluoroacetamide group and a 4-hydroxyphenethyl chain, suggesting potential for high metabolic stability and unique receptor binding profiles. While the specific biological profile of this compound is under investigation, its structural architecture indicates potential as a key intermediate or candidate for research in areas such as neuroscience and sensory biology. Compounds with 1,3-benzodioxole cores have been explored for their ability to modulate physiological receptors, including the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, which is known to mediate cold sensation in humans . Researchers can utilize this chemical as a tool to probe ion channel function or as a building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

40135-88-4

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)17(24)22(8-7-12-1-4-14(23)5-2-12)10-13-3-6-15-16(9-13)26-11-25-15/h1-6,9,23H,7-8,10-11H2

InChI Key

FVOHWJUBZNYSHR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide generally proceeds via the following key steps:

  • Step 1: Preparation of the benzodioxol-5-ylmethyl amine intermediate
    Typically, 1,3-benzodioxole derivatives are functionalized to introduce a suitable amine group at the 5-position, often through halogenation followed by nucleophilic substitution or reductive amination.

  • Step 2: Formation of the trifluoroacetylated amide core
    The trifluoroacetyl group is introduced by reacting the amine intermediate with trifluoroacetic acid derivatives or activated trifluoroacetylating agents under controlled temperature and inert atmosphere conditions to avoid side reactions.

  • Step 3: Coupling with 2-(4-hydroxyphenyl)ethyl moiety
    The hydroxyphenyl ethylamine or its derivative is coupled to the trifluoroacetylated intermediate, often via amide bond formation using coupling reagents or activated esters.

  • Step 4: Purification and characterization
    The final compound is purified by chromatographic methods and characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and other analytical techniques to confirm structure and purity.

Detailed Synthetic Procedure

Step Reaction Description Reagents and Conditions Notes
1 Synthesis of 1,3-benzodioxol-5-ylmethylamine Starting from 1,3-benzodioxole, bromination at 5-position followed by substitution with ammonia or amine source Requires inert atmosphere, low temperature to prevent ring opening
2 Trifluoroacetylation of amine intermediate Reaction with trifluoroacetic anhydride or trifluoroacetyl chloride in dry solvent (e.g., dichloromethane) at 0-5 °C Strict moisture exclusion to prevent hydrolysis
3 Coupling with 2-(4-hydroxyphenyl)ethylamine Amide bond formation using coupling agents such as EDCI/HOBt or DCC in solvents like DMF or dichloromethane Phenol group may require protection or mild conditions to avoid side reactions
4 Deprotection (if applicable) and purification Chromatography (silica gel), recrystallization Analytical confirmation by NMR, MS, HPLC

Alternative Synthetic Routes and Variations

  • Some methods employ microwave-assisted synthesis to accelerate coupling reactions and improve yields.
  • Protecting groups such as methoxy or benzyl ethers may be used on the phenol moiety during synthesis and later removed using boron tribromide or hydrogenation to avoid degradation or side reactions.
  • The use of acidic or basic cleavage steps to remove protecting groups or intermediates is common, depending on the protecting strategy.

Analytical Techniques for Confirmation

Summary Table of Preparation Methods and Conditions

Preparation Aspect Details Reference
Starting materials 1,3-benzodioxole derivatives, trifluoroacetic acid derivatives, 2-(4-hydroxyphenyl)ethylamine
Key reaction types Bromination, nucleophilic substitution, trifluoroacetylation, amide coupling
Reaction conditions Inert atmosphere, low temperature (0-5 °C), dry solvents (DCM, DMF)
Protecting groups Methoxy, benzyl protecting groups on phenol; removed by BBr3 or hydrogenation
Purification methods Silica gel chromatography, recrystallization
Analytical confirmation NMR, MS, HPLC, IR

Research Findings and Practical Considerations

  • The synthesis requires careful control of moisture and temperature to prevent decomposition of sensitive groups such as the benzodioxole ring and trifluoroacetyl moiety.
  • The choice of protecting groups and their removal strategies significantly impact the overall yield and purity.
  • Multi-step synthesis can be optimized by microwave-assisted coupling and selective deprotection steps to improve efficiency.
  • The compound’s biological and pharmaceutical potential drives the need for scalable and reproducible synthetic methods.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methyl derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related acetamide derivatives:

Compound Name Molecular Formula Key Substituents Pharmacological Activity Physical/Toxicological Data References
N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide (Target) C₁₈H₁₈F₃NO₄ Benzodioxolylmethyl, 4-hydroxyphenethyl Not explicitly reported; structural analogs show anticancer activity (e.g., ) Density: 1.347 g/cm³; Boiling Point: 564.5°C; Flash Point: 295.2°C
Compound V () Undisclosed Benzodioxolylmethyl, oxadiazole-thio, tetrahydronaphthalenyloxy Cytotoxic against C6 (glioma) and A549 (lung adenocarcinoma) cell lines; MMP-9 inhibition Not reported
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide () C₁₂H₁₄F₃NO₂ 3,4-Dimethoxyphenethyl Low toxicity (LD₅₀ >2000 mg/kg in mice) Emits toxic NOₓ and F⁻ upon decomposition
5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol () Undisclosed Benzodioxolylmethyl, thiadiazole-thiol Investigated as acetylcholinesterase (AChE) inhibitor Structural confirmation via HRMS, ¹H-NMR, ¹³C-NMR
N-Benzyl-2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide () Undisclosed Benzyl, hydroxyethoxyethyl Used in oligonucleotide synthesis; enhances hybridization melting temperatures Characterized for oligonucleotide conjugation

Key Observations:

Structural Variations and Activity :

  • The target compound and Compound V () share the benzodioxolylmethyl group but differ in substituents. Compound V’s oxadiazole-thio and tetrahydronaphthalenyloxy groups correlate with its anticancer activity, suggesting that electron-withdrawing or bulky substituents may enhance cytotoxicity .
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2,2,2-trifluoroacetamide () lacks the benzodioxole moiety but retains the trifluoroacetamide core. Its methoxy groups confer lower toxicity (LD₅₀ >2000 mg/kg), contrasting with hydroxylated analogs that may exhibit higher reactivity .

The thiadiazole-benzodioxole derivative () highlights the role of heterocyclic appendages in modulating enzyme inhibition, suggesting the target compound’s benzodioxole group could similarly influence AChE or other targets .

Physicochemical Properties :

  • The target compound’s hydroxyl group may improve solubility compared to methoxy-substituted analogs (e.g., ), though this could also increase metabolic susceptibility .
  • Compound V ’s oxadiazole-thio group likely enhances lipophilicity and binding affinity, as evidenced by docking studies .

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide (CAS Number: 40135-88-4) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

PropertyValue
Molecular FormulaC18H16F3NO4
Molecular Weight367.319 g/mol
Density1.397 g/cm³
Boiling Point542.1 °C at 760 mmHg
Flash Point281.6 °C
LogP3.2545

Research indicates that compounds similar to this compound may interact with various biological targets such as enzymes and receptors. The presence of the benzodioxole moiety suggests potential interaction with G protein-coupled receptors (GPCRs), which are critical in many physiological processes.

Biological Activity

  • Anticancer Potential :
    • Compounds in this class have shown promising anticancer activity in preclinical studies. For example, derivatives of similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.
    • A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidines that exhibited significant anticancer properties and could serve as a structural basis for further drug development .
  • Enzymatic Inhibition :
    • The compound may also exhibit enzymatic inhibitory activity. Similar compounds have been documented to inhibit key enzymes involved in cancer progression and other diseases, suggesting a potential therapeutic application in enzyme-related disorders .

Case Study 1: Antitumor Activity

In a study by Kodama et al., the synthesis of various acetamide derivatives was explored for their antitumor properties. The results demonstrated that specific modifications to the acetamide structure could enhance its efficacy against certain cancer cell lines .

Case Study 2: GPCR Interaction

A study on GPCRs indicated that compounds with similar functional groups can modulate receptor activity, leading to altered intracellular signaling pathways. This modulation is crucial for developing drugs targeting metabolic and neurodegenerative diseases .

Q & A

Q. How can researchers address discrepancies in solubility and formulation stability?

  • Methodology :
  • Solubility Screening : Test in PEG-400, cyclodextrins, or lipid-based carriers. Use dynamic light scattering (DLS) to assess nanoparticle formulations .
  • Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation .

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